molecular formula C11H14N2O4 B11958324 N-(2-Methoxy-4-nitrophenyl)butyramide CAS No. 78701-56-1

N-(2-Methoxy-4-nitrophenyl)butyramide

Cat. No.: B11958324
CAS No.: 78701-56-1
M. Wt: 238.24 g/mol
InChI Key: QYTAXIIQSIQLGK-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)butyramide is an organic compound with the molecular formula C11H14N2O4 It is a derivative of butyramide, characterized by the presence of a methoxy group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-nitrophenyl)butyramide typically involves the reaction of 2-methoxy-4-nitroaniline with butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-nitrophenyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-nitrophenylbutyramide.

    Reduction: Formation of N-(2-methoxy-4-aminophenyl)butyramide.

    Substitution: Formation of various substituted phenylbutyramides depending on the nucleophile used

Scientific Research Applications

N-(2-Methoxy-4-nitrophenyl)butyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-nitrophenyl)butyramide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-2-nitrophenyl)butyramide
  • N-(4-Nitrophenyl)butyramide
  • N-(2-Methoxy-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

Uniqueness

N-(2-Methoxy-4-nitrophenyl)butyramide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

78701-56-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)butanamide

InChI

InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(13(15)16)7-10(9)17-2/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

QYTAXIIQSIQLGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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